molecular formula C13H9ClF2N2O B8446684 N-(3-Amino-4-fluorophenyl)-2-chloro-4-fluorobenzamide

N-(3-Amino-4-fluorophenyl)-2-chloro-4-fluorobenzamide

Cat. No. B8446684
M. Wt: 282.67 g/mol
InChI Key: NJTQHPLSSHAMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291632B2

Procedure details

Add 2-chloro-4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide (Preparation 11, 1 g, 3.2 mmol) to a warm solution (55° C.) of SnCl2.2H2O (3.6 g, 16 mmol) in ethanol (25 mL). Add concentrated HCl (25 mL). Stir and heat the mixture at 60° C. for 30 min. Cool and then basicify the mixture to pH 14 with aqueous NaOH. Extract the product three times with ethyl acetate (3×150 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. Further purify the residue by chromatography on silica gel, using a gradient of 10–50% ethyl acetate in hexanes to obtain the title intermediate (800 mg, 89% yield): mass spectrum (ion spray): m/z=283.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([N+:14]([O-])=O)[CH:8]=1)=[O:5].O.O.Cl[Sn]Cl.Cl.[OH-].[Na+]>C(O)C>[NH2:14][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[C:3]2[CH:17]=[CH:18][C:19]([F:21])=[CH:20][C:2]=2[Cl:1])[CH:12]=[CH:11][C:10]=1[F:13] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C=CC(=C1)F
Name
Quantity
3.6 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
EXTRACTION
Type
EXTRACTION
Details
Extract the product three times with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
Further purify the residue by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1F)NC(C1=C(C=C(C=C1)F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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